molecular formula C22H15Cl2NO3S B2762630 (4-(3,5-dichlorophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(p-tolyl)methanone CAS No. 1114850-57-5

(4-(3,5-dichlorophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(p-tolyl)methanone

Cat. No.: B2762630
CAS No.: 1114850-57-5
M. Wt: 444.33
InChI Key: PUKAMINYUVTXAE-UHFFFAOYSA-N
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Description

(4-(3,5-dichlorophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(p-tolyl)methanone is a useful research compound. Its molecular formula is C22H15Cl2NO3S and its molecular weight is 444.33. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Reactivity

  • The compound's synthesis involves oxidation and Michael-type nucleophilic addition reactions, providing a method for functionalizing 2-acyl-benzo[b]thiophene derivatives. This process enables the creation of substituted benzo[b]thiophenes with potential applications in material science and pharmaceutical chemistry (Pouzet, Erdelmeier, Dansette, & Mansuy, 1998).

Biological Activities

  • Compounds structurally related to "(4-(3,5-dichlorophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(p-tolyl)methanone" have been synthesized and evaluated for their antimicrobial and analgesic activities. The findings suggest that these compounds could serve as templates for the development of new therapeutic agents with pronounced antimicrobial and analgesic properties (Jayanna, Vagdevi, Dharshan, Raghavendra, & Telkar, 2013).

Material Science Applications

  • The edge-to-face interaction between aromatic rings, as observed in compounds similar to "this compound," plays a crucial role in clathrate formation. This interaction can be exploited in the design of novel materials for gas storage and separation technologies (Eto, Yamaguchi, Shinohara, Ito, Yoshitake, & Harano, 2011).

Chemical Reactivity

  • The reactivity of related compounds towards sulfur- and oxygen-containing nucleophiles has been studied, revealing pathways for the synthesis of dihydro-3-substituted benzo[b]thiophenes and their oxidized counterparts. These findings have implications for the development of new chemical entities with potential industrial and pharmaceutical applications (Khanmiri, Moghimi, Shaabani, Valizadeh, & Ng, 2014).

Environmental Implications

  • The environmental behavior and degradation mechanisms of related benzophenone derivatives have been studied, providing insights into their fate in natural water systems and potential impacts on aquatic ecosystems (Zhao, Zhang, Quan, & Chen, 2010).

Properties

IUPAC Name

[4-(3,5-dichlorophenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15Cl2NO3S/c1-14-6-8-15(9-7-14)22(26)21-13-25(18-11-16(23)10-17(24)12-18)19-4-2-3-5-20(19)29(21,27)28/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUKAMINYUVTXAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC(=CC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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